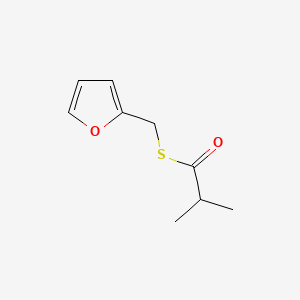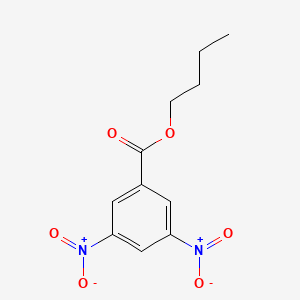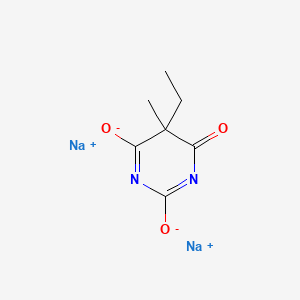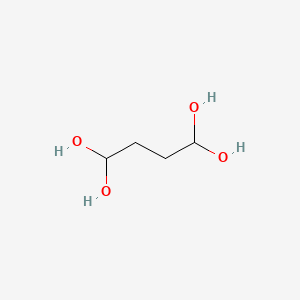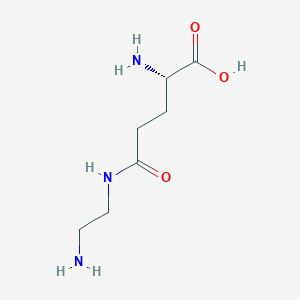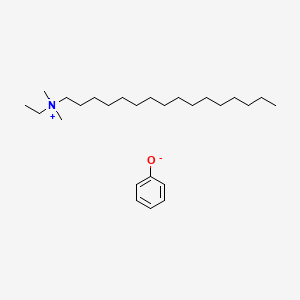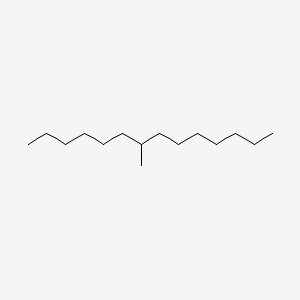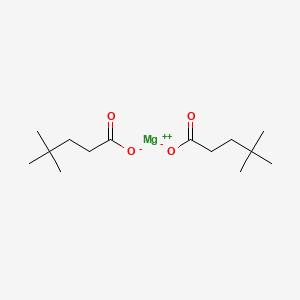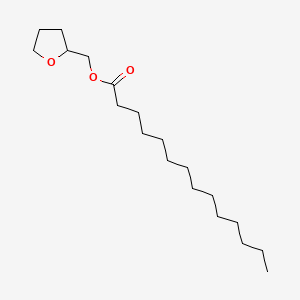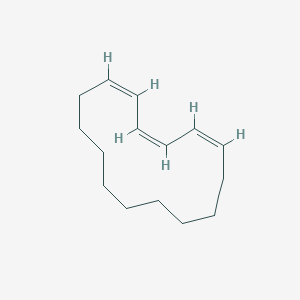
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadecatriene is a cyclic hydrocarbon with the molecular formula C15H24 It is a triene, meaning it contains three double bonds within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.
Major Products:
Oxidation: Cyclopentadecanone, cyclopentadecanolide.
Reduction: Cyclopentadecane.
Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Cyclododecatriene: A 12-membered cyclic triene used in the production of nylon-12.
Cyclooctadecatriene: An 18-membered cyclic triene with applications in organic synthesis.
Cyclopentadecatriene’s larger ring size and specific double bond configuration make it a versatile compound with unique applications in various fields.
Propriétés
Numéro CAS |
96398-65-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4- |
Clé InChI |
LLSCXFWAVOGYRX-XCADPSHZSA-N |
SMILES isomérique |
C1CCCC/C=C\C=C/C=C\CCCC1 |
SMILES canonique |
C1CCCCC=CC=CC=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


